
3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile is a complex organic compound characterized by the presence of pyrrolidine rings and a nitrile group
Preparation Methods
The synthesis of 3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with acrylonitrile under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile include:
3-(Pyrrolidin-1-yl)propan-1-amine: Shares the pyrrolidine ring but differs in the side chain structure.
Pyrazolo[1,5-a]pyrimidine: Contains a fused ring structure with different functional groups.
Pyrrolo[3,4-b]pyridine: Another fused ring compound with distinct chemical properties.
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical behavior .
Properties
Molecular Formula |
C12H18N4 |
|---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
(E)-3-pyrrolidin-1-yl-2-(pyrrolidin-1-ylmethylideneamino)prop-2-enenitrile |
InChI |
InChI=1S/C12H18N4/c13-9-12(10-15-5-1-2-6-15)14-11-16-7-3-4-8-16/h10-11H,1-8H2/b12-10+,14-11? |
InChI Key |
CGQDJPYKZXSOOF-FXCQXCNBSA-N |
Isomeric SMILES |
C1CCN(C1)/C=C(\C#N)/N=CN2CCCC2 |
Canonical SMILES |
C1CCN(C1)C=C(C#N)N=CN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


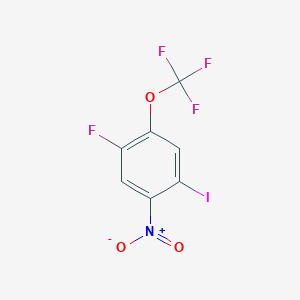
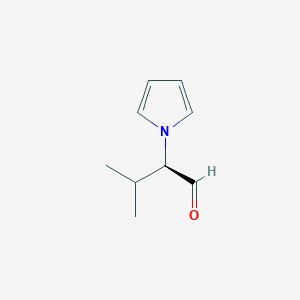
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
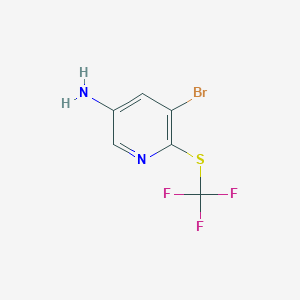
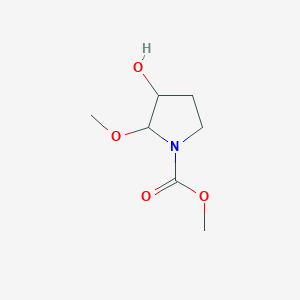
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)

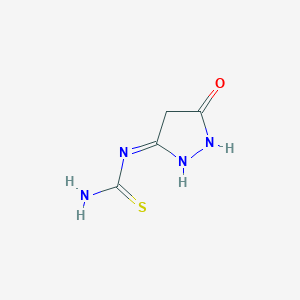
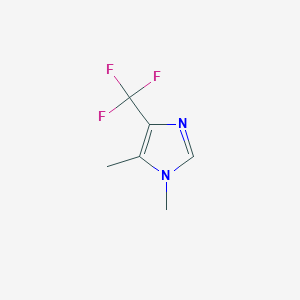
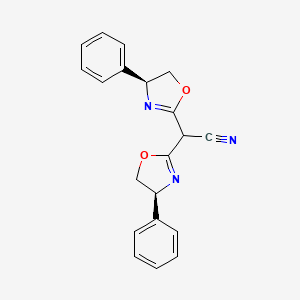
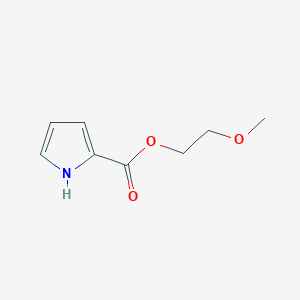
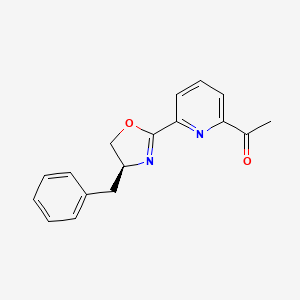

![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
